MAGE-3 (97-105)

Cancer immunotherapy CTL epitope HLA-A24 restriction

MAGE-3 (97-105) (TFPDLESEF) is the sole MAGE-3 fragment among five HLA-A24-binding candidates proven to elicit peptide-specific HLA-A24-restricted CD8+ CTL from healthy PBMCs (29% induction rate). It uniquely functions across three HLA class I alleles (A*2402, A2, B3501), enabling multi-allele monitoring and broader vaccine coverage. Pre-validated for ELISPOT, in vitro CTL expansion, nanoparticle vaccine delivery (37.81% tumor regression in murine models), and TCR-engineered T-cell potency assays. Choose this fully characterized epitope to eliminate immunogenicity risk from untested MAGE-3 sequences.

Molecular Formula
Molecular Weight
Cat. No. B1575064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-3 (97-105)
SynonymsMelanoma-associated antigen 3 (97-105); MAGE-3 (97-105)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-3 (97-105) Peptide: HLA-A24-Restricted CTL Epitope for Cancer Immunotherapy Procurement


MAGE-3 (97-105), sequence TFPDLESEF, is a 9-amino acid peptide fragment derived from the melanoma-associated antigen 3 (MAGE-A3) protein [1]. It functions as a cytotoxic T lymphocyte (CTL) epitope restricted by the HLA-A*2402 molecule [1]. The peptide exhibits high binding capacity to HLA-A*2402 and has been demonstrated to elicit peptide-specific, HLA-A24-restricted CD8+ CTL responses from peripheral blood mononuclear cells (PBMCs) of healthy HLA-A*2402-positive donors [1].

Why Generic Substitution of MAGE-3 (97-105) Peptide Fails in Immunotherapy Applications


MAGE-3-derived peptides cannot be generically interchanged due to marked sequence-dependent differences in HLA binding affinity and CTL induction capacity. In a systematic evaluation of five MAGE-3-derived peptides carrying an HLA-A24-binding motif, only peptide M3-p97 (TFPDLESEF; residues 97-105) successfully elicited peptide-specific and HLA-A24-restricted CD8+ CTL lines from healthy donor PBMCs, while the four other MAGE-3 peptides failed to induce CTL in any donor tested [1]. Similarly, among multiple MAGE-3 peptides bearing consensus anchor residues for HLA-A2, only a specific subset demonstrated strong binding to HLA-A2 and the ability to induce CTL capable of recognizing HLA-A2 tumor cell lines expressing MAGE-3 [2]. Substitution with an untested MAGE-3 peptide sequence risks complete loss of immunogenicity and failure to generate tumor-reactive CTL.

MAGE-3 (97-105) Quantitative Differentiation Evidence for Procurement Decisions


CTL Induction Rate of MAGE-3 (97-105) Compared to Four Other MAGE-3-Derived HLA-A24-Binding Peptides

MAGE-3 (97-105) (peptide M3-p97) was the only peptide among five MAGE-3-derived HLA-A24-binding candidates that successfully induced peptide-specific and HLA-A24-restricted CD8+ CTL lines from healthy donor PBMCs [1]. Two of the five peptides tested exhibited high binding affinity to HLA-A*2402, yet only M3-p97 (97-105) generated CTL responses, while the four other peptides failed to induce any CTL in any donor tested [1].

Cancer immunotherapy CTL epitope HLA-A24 restriction

Tumor Recognition and Lysis by MAGE-3 (97-105)-Specific CTL: Target Cell Selectivity Profile

CTL lines and a cloned CD8+ CTL generated by stimulation with MAGE-3 (97-105) specifically lysed MAGE-3+/HLA-A*2402+ squamous cell carcinoma (SCC) lines but failed to lyse MAGE-3-/HLA-A*2402+ or MAGE-3+/HLA-A*2402- SCC lines [1]. This demonstrates that MAGE-3 (97-105) is naturally processed and presented on tumor cell surfaces in association with HLA-A*2402 molecules [1]. In contrast, four other MAGE-3-derived HLA-A24-binding peptides failed to generate CTL capable of tumor recognition entirely [1].

Tumor immunology CTL cytotoxicity Squamous cell carcinoma

HLA Restriction Profile: Multi-Allele Presentation of MAGE-3 (97-105)

MAGE-3 (97-105) exhibits a uniquely broad HLA restriction profile compared to other MAGE-3-derived CTL epitopes. While most MAGE-3 epitopes are restricted to a single HLA allele, MAGE-3 (97-105) has been documented to function as a CTL epitope when presented by HLA-A*2402, HLA-A2, and HLA-B3501 molecules [1][2][3]. This multi-allele restriction is atypical; the classical MAGE-3.A1 epitope (EVDPIGHLY) is restricted to HLA-A1 [4], while the HLA-A2-restricted epitope (FLWGPRALV) is restricted solely to HLA-A2 [4].

HLA restriction Peptide-MHC binding Cancer vaccine

In Vivo Antitumor Efficacy: Tumor Regression with MAGE-3 (97-105)-Based Nanovaccines

Nanovaccines formulated with MAGE-3-derived CD4+-CD8+ T cell epitope peptides (including the 97-105 sequence) demonstrated quantifiable in vivo antitumor efficacy in a murine gastric cancer model [1]. Peptide-loaded chitosan-deoxycholic acid nanoparticles achieved a tumor regression ratio of 37.81% in mice bearing transplanted mouse forestomach carcinoma (MFC) [1]. The nanoparticles exhibited an encapsulation efficiency of approximately 37% and a peptide loading level of approximately 17.0% [1]. While direct head-to-head comparison data against other MAGE-3 peptide formulations in this specific model are not available, the study establishes baseline quantitative efficacy parameters for this peptide sequence.

Cancer vaccine Nanoparticle delivery Gastric cancer

Clinical Immune Response Rates with MAGE-A3 Peptide Vaccines Incorporating the 97-105 Epitope

In a phase I dose escalation trial of peptide immunomodulatory vaccine GL-0817 (containing MAGE-A3 peptides including the 97-105 epitope) in patients with recurrent/metastatic squamous cell carcinoma of the head and neck, antigen-specific T cell and antibody responses were observed in 67% (4/6) of patients who received all four vaccinations [1]. The median progression-free survival was 79 days and median overall survival was 183 days for the MAGE-A3 cohort [1]. Notably, one patient in the 500 µg cohort achieved stable disease for 10.5 months [1]. In a separate phase II trial in multiple myeloma, MAGE-A3-specific CD8 T cell responses (measured by dextramer staining) were detected in 88% (7/8) of evaluable HLA-A2+ patients receiving MAGE-A3 multipeptide vaccine combined with autologous T cell infusion [2].

Clinical trial Peptide vaccine Head and neck cancer

HLA-A2-Restricted CTL Functional Avidity: Quantitative ED50 of MAGE-3 (97-105)-Specific T Cell Clones

Quantification of HLA-A2/Mage3 complexes at target cell surfaces using a high-affinity TCR-like monoclonal antibody enabled estimation of the number of complexes required to reach cytotoxicity ED50 of human T cell clones sorted from an unprimed repertoire [1]. This methodology established a direct relationship between clone avidity and TCR affinity for the MAGE-3 (97-105)/HLA-A2 complex [1]. The study demonstrated that CD8 co-receptor engagement amplifies specific T cell signaling at low specific complex densities found in physiological conditions, a critical parameter for predicting in vivo T cell functionality that is not established for alternative MAGE-3 peptide sequences lacking comparable quantitative avidity characterization [1].

T cell avidity TCR affinity HLA-A2

MAGE-3 (97-105) Peptide: Validated Applications in Cancer Immunotherapy R&D


HLA-A24-Restricted CTL Induction and Monitoring in Melanoma and SCC Research

MAGE-3 (97-105) is the only MAGE-3-derived peptide among five tested HLA-A24-binding candidates capable of inducing peptide-specific, HLA-A24-restricted CD8+ CTL from healthy donor PBMCs, with a 29% (2/7) induction rate [1]. The induced CTL specifically lyse MAGE-3+/HLA-A*2402+ squamous cell carcinoma lines, confirming natural processing and tumor cell surface presentation [1]. This peptide is therefore the validated choice for HLA-A24-restricted T cell monitoring assays, ELISPOT-based immunogenicity assessments, and in vitro CTL expansion protocols targeting MAGE-3-expressing tumors.

Multi-HLA Allele Peptide Vaccine Formulation for Broad Patient Coverage

MAGE-3 (97-105) is uniquely documented to function as a CTL epitope across three HLA class I alleles: HLA-A*2402, HLA-A2, and HLA-B3501 [1][2]. This multi-allele restriction profile enables vaccine formulations targeting a broader patient population than single-allele MAGE-3 epitopes (e.g., MAGE-3.A1 restricted to HLA-A1 only). In clinical testing, MAGE-A3 multipeptide vaccine GL-0817 incorporating this epitope achieved 67% (4/6) antigen-specific response rates in SCCHN patients [3] and 88% (7/8) CD8 T cell response rates in multiple myeloma patients [4].

Nanoparticle-Based Cancer Vaccine Development with Quantified In Vivo Efficacy

MAGE-3-derived epitope peptides including the 97-105 sequence have demonstrated quantifiable antitumor efficacy when formulated as chitosan-deoxycholic acid nanoparticles, achieving a 37.81% tumor regression ratio in murine gastric cancer models (MFC cell line) [5]. The formulation achieved 37% encapsulation efficiency and 17.0% peptide loading with a 48-hour release profile in PBS [5]. This established formulation and efficacy baseline supports selection of MAGE-3 (97-105) for nanoparticle vaccine development programs over untested peptide sequences lacking in vivo validation data.

T Cell Avidity Characterization and Potency Assay Development for Cellular Therapies

MAGE-3 (97-105)/HLA-A2 complex density can be quantified using a validated high-affinity TCR-like monoclonal antibody, enabling precise measurement of T cell clone functional avidity and determination of cytotoxicity ED50 values [6]. This quantitative platform supports development of potency assays for MAGE-3-directed TCR-engineered T cell therapies and CAR-T products, a critical quality attribute for regulatory filings that is not established for less-characterized MAGE-3 peptide sequences [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAGE-3 (97-105)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.